N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide
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Overview
Description
N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide under basic conditions, followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the furan ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Major Products
Scientific Research Applications
N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Pharmacology: It has been investigated for its potential anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand the mechanisms of action of thiadiazole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity.
Modulating Signaling Pathways: The compound may modulate signaling pathways involved in inflammation and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: This compound also contains a thiadiazole ring and has shown antimicrobial activity.
5-Furan-2yl[1,3,4]oxadiazole-2-thiol: Another furan-containing heterocycle with potential biological activities.
Uniqueness
N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide is unique due to the presence of the iodofuran moiety, which can undergo various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities .
Properties
Molecular Formula |
C15H12IN3O3S |
---|---|
Molecular Weight |
441.2 g/mol |
IUPAC Name |
N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H12IN3O3S/c1-9-4-2-3-5-10(9)21-8-13(20)17-15-18-14(19-23-15)11-6-7-12(16)22-11/h2-7H,8H2,1H3,(H,17,18,19,20) |
InChI Key |
JVOCMDNDUAWNKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NC(=NS2)C3=CC=C(O3)I |
Origin of Product |
United States |
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